![molecular formula C7H4BrClN2S B2409604 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine CAS No. 1356017-04-3](/img/structure/B2409604.png)
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine is a chemical compound that has garnered significant attention in the field of scientific research. It is a heterocyclic organic compound that has a wide range of applications in various areas of research. The compound's unique properties make it a valuable tool for scientists studying different fields such as biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Anticancer Research
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine derivatives, such as those containing a piperazine unit, have been explored as potential anticancer agents. These compounds, synthesized starting from mercaptoacetic acid, have shown promise as protein tyrosine kinase inhibitors, which are a key category of molecules used in cancer treatment due to their ability to regulate cell functions (Jiang Da-hong, 2012).
Synthesis and Chemical Properties
The compound has also been a subject of studies focusing on its chemical synthesis and properties. For instance, an improved and scalable synthesis method for the compound starting from cheap bulk chemicals has been developed, demonstrating its practical and robust nature (S. Bugge et al., 2014). The research delves into the Gewald reaction, pyrimidone formation, bromination, and chlorination steps involved in the synthesis.
Molecular Structure and Design Studies
Detailed molecular structure analysis and design studies have been conducted on derivatives of this compound. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a derivative, has been synthesized and analyzed. Its crystal structure, antiproliferative activity against cancer cell lines, and interactions at the molecular level have been thoroughly studied, providing insights into its potential as an anticancer agent (Pei Huang et al., 2020).
Exploration of Derivatives for Biological Applications
Various derivatives of 7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine have been synthesized and evaluated for their biological activities. These derivatives show promise in fields such as antimicrobial and anti-inflammatory treatments. Their structure-activity relationship has been a significant area of study, aiming to develop novel therapeutics (M. Tolba et al., 2018).
properties
IUPAC Name |
7-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-1-4-3-12-5-2-10-7(9)11-6(4)5/h2-3H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBPJDYMMIHRPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2409525.png)
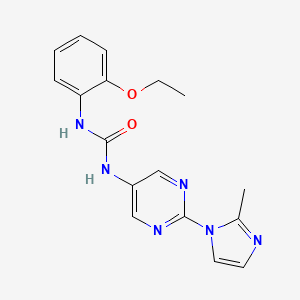
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2409529.png)
![N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2409530.png)
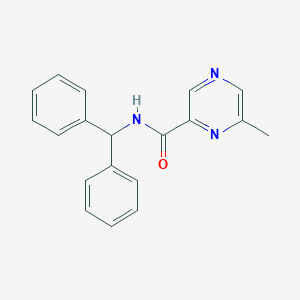
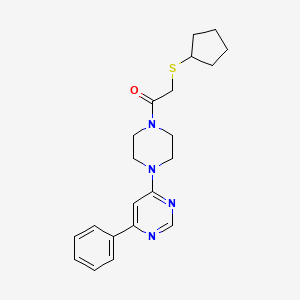
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2409534.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2409536.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2409538.png)
![(E)-2-(4-Methylphenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2409539.png)
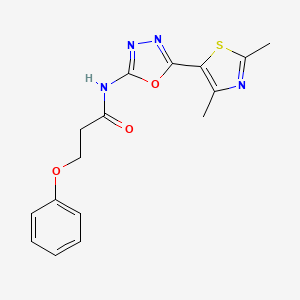
![Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2409542.png)
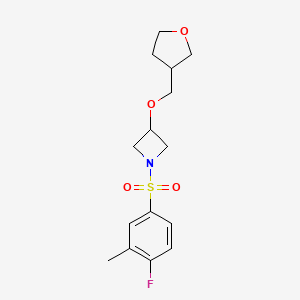
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2409544.png)